(R)-2-hydroxystearic acid
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Overview
Description
(R)-2-hydroxyoctadecanoic acid is the (R)-enantiomer of 2-hydroxyoctadecanoic acid. It is a conjugate acid of a (R)-2-hydroxyoctadecanoate.
Scientific Research Applications
Organogelator Properties
(R)-9-Hydroxystearic acid, a close relative of (R)-2-hydroxystearic acid, has shown promise as an antiproliferative agent against various cancer types. Its structures and rheological properties were explored, revealing its ability to gel only paraffin oil, although with less efficiency and thermal stability than its isomer (R)-12-HSA. This study highlights its potential application in medical and pharmaceutical purposes (Asaro et al., 2019).
Antiproliferative Activity in Cancer Cells
Synthesized derivatives of 9-Hydroxystearic acid, another similar compound, have shown antiproliferative activity against the HT29 cell line. This indicates the importance of position 9 groups in hydrogen bonding with the molecular target, highlighting the potential of hydroxystearic acid derivatives in cancer treatment (Calonghi et al., 2019).
Microbial Hydration and Stereochemistry
The stereochemistries of microbial hydrations of oleic acid to 10-hydroxystearic acid were analyzed, revealing the production of 10(R)-hydroxystearic acid by various microorganisms. This study contributes to understanding the stereochemical purities of hydroxy fatty acids, which is significant for their application in scientific research (Yang et al., 1993).
Structural and Polymorphism Studies
The behavior of (R)-10-hydroxystearic acid in various solvents was investigated to gain insights into the structural role of hydrogen-bonding interactions of carbinol OH groups. This study provides valuable elements for understanding the microscopic architectures leading to the formation of organogels of stearic acid derivatives (Asaro et al., 2020).
HDAC Inhibition in Cancer
9-Hydroxystearic acid acts as a histone deacetylase inhibitor, showing different interactions of its enantiomers with the catalytic site of the enzyme. This distinction in interaction is critical in understanding its role in cancer treatment and the inhibition of cell proliferation (Parolin et al., 2012).
Organogel Development for Cancer Therapy
The development of 9-hydroxystearic acid-loaded keratin nanoparticles demonstrated increased fluidity of cell membranes and higher intracellular ROS formation in cancer cells, indicating a promising approach in cancer therapy (Busi et al., 2019).
properties
CAS RN |
26633-48-7 |
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Product Name |
(R)-2-hydroxystearic acid |
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(2R)-2-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m1/s1 |
InChI Key |
KIHBGTRZFAVZRV-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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